N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-nitrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where trifluoromethyl groups are replaced by nucleophiles.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced pharmacokinetic properties.
Industry: Utilized in the development of materials with specific electronic properties, owing to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with biological targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide is unique due to the combination of trifluoromethyl groups and a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6N2O4/c14-12(15,16)6-3-7(13(17,18)19)5-8(4-6)20-11(22)9-1-2-10(25-9)21(23)24/h1-5H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKKDFBZGLWCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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